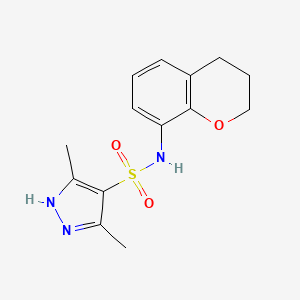![molecular formula C15H22N2O2 B6639372 1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone](/img/structure/B6639372.png)
1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone, also known as AHE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. Additionally, this compound has been shown to inhibit the activation of the NF-kB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the inhibition of cell growth and survival, the inhibition of inflammation, and the induction of apoptosis (programmed cell death). Additionally, this compound has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone in lab experiments is its well-established synthesis method, which allows researchers to easily obtain pure this compound for their experiments. Additionally, this compound has been shown to have a range of biochemical and physiological effects, making it a versatile compound for use in various experiments. However, there are also some limitations to using this compound in lab experiments. For example, this compound has low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research involving 1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone. One area of research could be the development of new cancer therapies based on the inhibitory effects of this compound on cancer cell growth. Additionally, further research could be done to elucidate the mechanism of action of this compound and to identify other enzymes and signaling pathways that are affected by this compound. Finally, research could be done to improve the solubility of this compound in water, which would make it easier to work with in certain experiments.
Synthesis Methods
The synthesis of 1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone involves the reaction of 3-(hydroxymethyl)aniline with 1-azepanone in the presence of a base catalyst. The resulting compound is then purified through a series of chromatography steps to obtain pure this compound. This synthesis method has been well-established and has been used by many researchers to produce this compound for their experiments.
Scientific Research Applications
1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-12-13-6-5-7-14(10-13)16-11-15(19)17-8-3-1-2-4-9-17/h5-7,10,16,18H,1-4,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCZSVVOBFGPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CNC2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639313.png)
![4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639320.png)
![Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6639336.png)
![N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B6639343.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6639347.png)
![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6639352.png)
![1-[2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B6639366.png)
![[5-(2-Chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B6639367.png)